N-(4-methoxyphenyl)cyclohexanecarboxamide N-(4-methoxyphenyl)cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10527426
InChI: InChI=1S/C14H19NO2/c1-17-13-9-7-12(8-10-13)15-14(16)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,15,16)
SMILES: COC1=CC=C(C=C1)NC(=O)C2CCCCC2
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol

N-(4-methoxyphenyl)cyclohexanecarboxamide

CAS No.:

Cat. No.: VC10527426

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)cyclohexanecarboxamide -

Specification

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name N-(4-methoxyphenyl)cyclohexanecarboxamide
Standard InChI InChI=1S/C14H19NO2/c1-17-13-9-7-12(8-10-13)15-14(16)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,15,16)
Standard InChI Key HIXKKTIDKQKPNN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2CCCCC2
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2CCCCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(4-Methoxyphenyl)cyclohexanecarboxamide consists of a cyclohexane ring substituted with a carboxamide group at one position. The amide nitrogen is further bonded to a 4-methoxyphenyl moiety, introducing aromaticity and electron-donating methoxy functionality. The IUPAC name, N-(4-methoxyphenyl)cyclohexanecarboxamide, reflects this connectivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H19NO2\text{C}_{14}\text{H}_{19}\text{NO}_{2}
Molecular Weight233.31 g/mol
XLogP33.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds3

Spectroscopic and Analytical Characterization

The compound’s structure is validated through:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm the cyclohexane chair conformation and methoxyphenyl substitution.

  • Infrared (IR) Spectroscopy: Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C–O of methoxy group).

  • Mass Spectrometry: A molecular ion peak at m/z 233.14 corresponds to the exact mass .

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a two-step process:

  • Activation of Cyclohexanecarboxylic Acid: Reacting cyclohexanecarboxylic acid with a coupling agent (e.g., DCC or EDC) to form an active intermediate.

  • Amidation with 4-Methoxyaniline: Nucleophilic acyl substitution introduces the 4-methoxyphenyl group, yielding the target compound in ~70–85% purity.

Process Optimization

  • Solvent Selection: Dichloromethane or THF enhances reaction efficiency.

  • Catalysis: DMAP (4-dimethylaminopyridine) accelerates amide bond formation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Physicochemical Properties

Solubility and Partitioning

  • LogP (XLogP3): 3.2 indicates moderate lipophilicity, favoring membrane permeability .

  • Aqueous Solubility: Limited solubility in water (<1 mg/mL) but miscible with organic solvents like ethanol and DMSO.

Thermal Stability

Differential Scanning Calorimetry (DSC) reveals a melting point of 128–130°C, consistent with crystalline amides.

Applications in Scientific Research

Pharmaceutical Development

  • TRPV1 Modulation: Derivatives exhibit affinity for transient receptor potential vanilloid 1 (TRPV1), implicated in pain perception .

  • Enzyme Inhibition: Preliminary assays suggest inhibitory activity against cyclooxygenase-2 (COX-2), a target in inflammation.

Material Science

  • Polymer Additives: Incorporation into polyurethane matrices enhances thermal stability and mechanical strength.

Recent Research Findings

Derivative Synthesis and Bioactivity

  • N-Acylated Derivatives: Substituting the amide hydrogen with acetyl or glycyl groups modulates bioavailability. For example, N-acetylation increases metabolic stability in hepatic microsomes.

  • Anticancer Screening: In vitro studies against MCF-7 breast cancer cells show moderate cytotoxicity (IC50_{50} = 45 µM), linked to apoptosis induction via caspase-3 activation.

Sensory Applications

Patent literature discloses its use in consumer products (e.g., oral care items) to elicit cooling sensations by activating thermoreceptors .

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